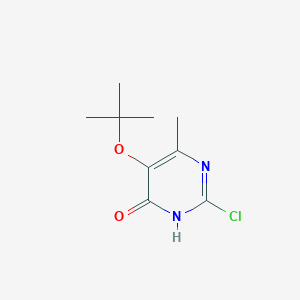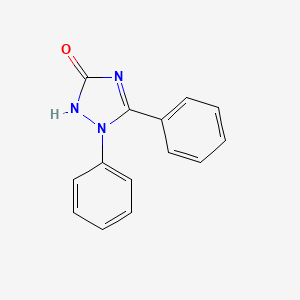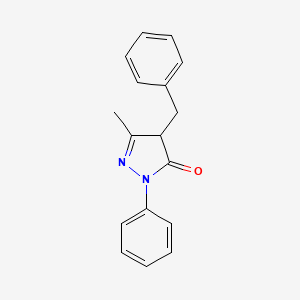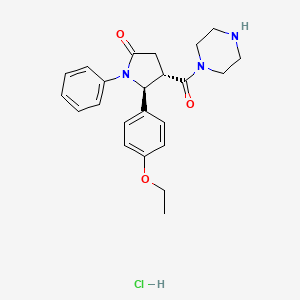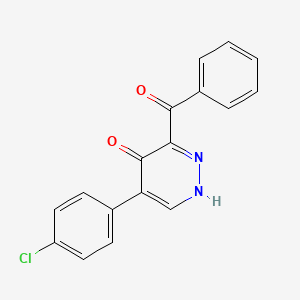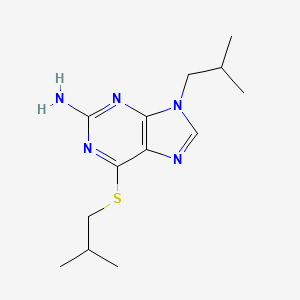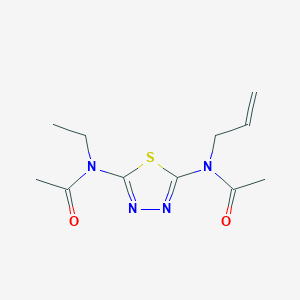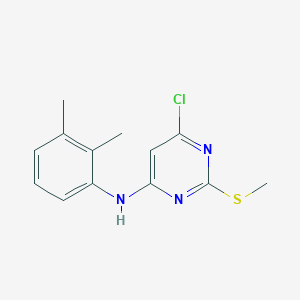
6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl₃).
Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.
Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH₃I) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the pyrimidine ring or the nitro groups if present.
Substitution: The compound can undergo various substitution reactions, especially at the chlorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorine atom.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with antimicrobial, antiviral, or anticancer activities.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
6-chloro-N-phenyl-2-(methylthio)pyrimidin-4-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.
6-chloro-N-(2,3-dimethylphenyl)pyrimidin-4-amine: Similar structure but lacks the methylthio group.
2-(methylthio)-4-amino-6-chloropyrimidine: Similar core structure but lacks the phenyl group.
Uniqueness
The presence of both the 2,3-dimethylphenyl group and the methylthio group in 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets.
特性
CAS番号 |
86626-95-1 |
|---|---|
分子式 |
C13H14ClN3S |
分子量 |
279.79 g/mol |
IUPAC名 |
6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17) |
InChIキー |
NRMJORKWXBXRLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
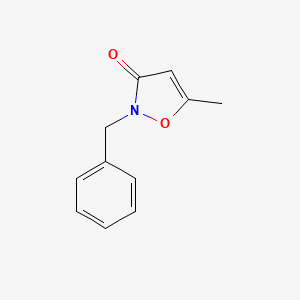
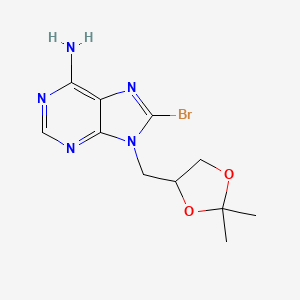
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
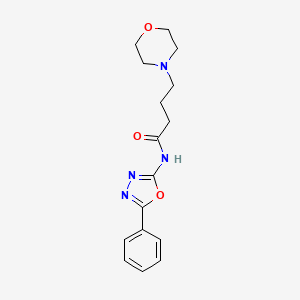
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
